Boiling Point Elevation for Heat-Processed Flavour Survival
4-Methoxybenzyl phenylacetate exhibits a boiling point of 370 °C (lit.), which is approximately 52 °C higher than the 317–319 °C reported for its closest structural analog, benzyl phenylacetate (CAS 102-16-9) . This elevation is attributed to the additional methoxy substituent increasing both molecular weight (256.3 vs. 226.3 g/mol) and intermolecular dipole interactions. In practical terms, the higher boiling point translates to reduced evaporative loss during high-temperature food processing such as baking (typically 150–220 °C) and candy manufacturing, where benzyl phenylacetate shows measurable flavour depletion [1].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 370 °C (lit.); 355.29 °C (EPI Suite estimated) |
| Comparator Or Baseline | Benzyl phenylacetate: 317–319 °C (lit.); 330.98 °C (EPI Suite estimated) |
| Quantified Difference | ΔT ≈ 52 °C (lit. values); ΔT ≈ 24 °C (EPI Suite estimates) |
| Conditions | Atmospheric pressure (760 mmHg); lit. values from supplier specifications; EPI Suite v4.0 computational estimates |
Why This Matters
Higher boiling point directly correlates with superior thermal survivability in heat-treated consumer products (baked goods, confectionery), providing a quantifiable procurement rationale when thermal processing is a formulation requirement.
- [1] ChemicalBook. ANISYL PHENYLACETATE – Uses: fixative in flavors for baked goods, candy and other heat-treated consumer products. View Source
